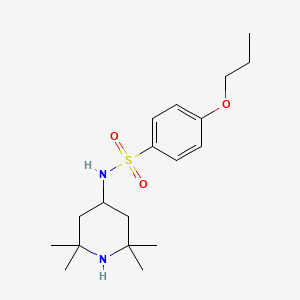

2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

- Cross-Coupling Reactions Palladium-catalyzed cross-coupling reactions are a powerful tool in organic synthesis. 2-Chloro-4-fluoro-5-iodophenyl triflate serves as an excellent electrophilic coupling partner. It participates in Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing the construction of complex organic molecules with high efficiency.

- The presence of iodine and fluorine atoms makes this compound suitable for radiolabeling studies. Researchers use it as a precursor for the synthesis of radiotracers used in positron emission tomography (PET) imaging. PET tracers labeled with fluorine-18 (⁸⁸F) or iodine-123 (¹²³I) play a crucial role in visualizing biological processes and diagnosing diseases .

- Medicinal Chemistry Scientists explore 2-Chloro-4-fluoro-5-iodophenyl triflate in drug discovery. It can be incorporated into drug candidates as a bioisostere, enhancing metabolic stability, lipophilicity, and binding affinity. Medicinal chemists use it to modify pharmacokinetic properties and optimize drug-receptor interactions.

- The triflate group in this compound imparts solubility and reactivity. Researchers utilize it as a building block for functional materials. For instance, it can be incorporated into polymers, dendrimers, or liquid crystals to tailor their properties. Its unique combination of halogens allows fine-tuning of material characteristics .

- Electrophilic Aromatic Substitution Due to its electron-deficient nature, 2-Chloro-4-fluoro-5-iodophenyl triflate readily undergoes electrophilic aromatic substitution reactions. Researchers use it to introduce functional groups onto aromatic rings selectively. This reactivity is valuable in synthetic chemistry and material design.

- Agrochemicals and Pesticides The triflate moiety can be incorporated into agrochemicals and pesticides. Researchers explore its potential as a building block for novel herbicides, fungicides, or insecticides. By modifying the substituents on the phenyl ring, they aim to enhance efficacy and reduce environmental impact.

Radiochemistry and Radiolabeling

Materials Science

properties

IUPAC Name |

(2-chloro-4-fluoro-5-iodophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF4IO3S/c8-3-1-4(9)5(13)2-6(3)16-17(14,15)7(10,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXAPLUBFWKTGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)Cl)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF4IO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2770004.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770005.png)

![4-Chloro-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2770006.png)

![5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2770010.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2770011.png)

![(2S)-1-[2-Hydroxy-3-(trifluoromethyl)benzyl]-2alpha-(alpha-hydroxybenzhydryl)pyrrolidine](/img/structure/B2770012.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2770022.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B2770023.png)

![2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2770024.png)